2-Hydroxy-1-nitrobicyclo[3.3.1]nonan-9-one
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Overview
Description
2-Hydroxy-1-nitrobicyclo[331]nonan-9-one is a chemical compound with a unique bicyclic structureThe compound’s structure consists of a bicyclo[3.3.1]nonane core with a hydroxyl group at position 2 and a nitro group at position 1, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-nitrobicyclo[331]nonan-9-one typically involves multi-step organic reactions One common method is the nitration of bicyclo[33The reaction conditions often require the use of strong acids, such as nitric acid, and controlled temperatures to ensure the selective nitration and hydroxylation of the compound .
Industrial Production Methods
In an industrial setting, the production of 2-Hydroxy-1-nitrobicyclo[3.3.1]nonan-9-one may involve large-scale nitration and hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-nitrobicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of new compounds.
Substitution: The hydroxyl and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, aminated, and substituted derivatives of the original compound. These derivatives can have different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
2-Hydroxy-1-nitrobicyclo[3.3.1]nonan-9-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-nitrobicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonan-9-one: Lacks the hydroxyl and nitro groups, making it less reactive in certain chemical reactions.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Contains additional nitrogen atoms, leading to different chemical properties and reactivity.
9-Borabicyclo[3.3.1]nonane: Used as a hydroborating reagent with different chemical behavior compared to 2-Hydroxy-1-nitrobicyclo[3.3.1]nonan-9-one.
Uniqueness
This compound is unique due to the presence of both hydroxyl and nitro groups on the bicyclic core. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
89950-45-8 |
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Molecular Formula |
C9H13NO4 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
2-hydroxy-1-nitrobicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C9H13NO4/c11-7-4-3-6-2-1-5-9(7,8(6)12)10(13)14/h6-7,11H,1-5H2 |
InChI Key |
VRNAMUPLNUEFOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C(C1)(C2=O)[N+](=O)[O-])O |
Origin of Product |
United States |
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